2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that combines the unique properties of azulene and benzothiazole Azulene is known for its deep blue color and non-benzenoid aromatic structure, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole typically involves the coupling of azulene derivatives with benzothiazole derivatives. One common method is the electrophilic substitution reaction, where an azulene derivative reacts with a benzothiazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are being investigated.
Industry: In industrial applications, this compound is used in the development of optoelectronic materials, such as organic field-effect transistors and solar cells.
Wirkmechanismus
The mechanism of action of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
Azulen-1-yl derivatives: These compounds share the azulene moiety and exhibit similar electronic properties but differ in their functional groups and reactivity.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety have similar heterocyclic structures but may differ in their substituents and biological activities.
Azulen-1-yldiazenyl-heteroaromatic compounds: These compounds contain both azulene and heteroaromatic moieties, similar to this compound, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of azulene and benzothiazole moieties, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64988-67-6 |
---|---|
Molekularformel |
C17H11NS2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-azulen-1-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H11NS2/c1-2-6-12-10-11-15(13(12)7-3-1)19-17-18-14-8-4-5-9-16(14)20-17/h1-11H |
InChI-Schlüssel |
DFAQSLDQCXUSGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)SC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.